3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-thienyl group at position 7, a trifluoromethyl group at position 5, a methyl group at position 2, and a chlorine atom at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl moiety contributes to π-π interactions and electronic modulation .
Properties
IUPAC Name |
3-chloro-2-methyl-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-6-10(13)11-17-9(12(14,15)16)5-7(19(11)18-6)8-3-2-4-20-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZIFOYXWZSECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C12H7ClF3N3S
- Molar Mass : 317.717 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain derivatives acted as potent inhibitors of Aurora kinases, which are crucial in cancer cell division .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Some derivatives have been reported to exhibit superior COX-2 inhibition compared to traditional anti-inflammatory drugs like celecoxib . The compound's structural features contribute to its effectiveness in reducing inflammation.
Antimicrobial Properties
Research has demonstrated that certain thienopyrazole derivatives possess antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
The neuroprotective properties of pyrazolo[1,5-a]pyrimidines have gained attention due to their interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Some derivatives have shown micromolar IC50 values against MAO-B, indicating their potential as therapeutic agents for conditions like Parkinson's disease .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is its potential as an anticancer agent. Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine family can inhibit various cancer cell lines through multiple mechanisms:
- Aurora Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit aurora kinases, which are critical for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Cell Line Studies : For example, a related derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant cytotoxicity against this aggressive cancer type .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have shown broad-spectrum activity against various bacteria and fungi:
- Antimicrobial Assays : Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Enzymatic Inhibition
In addition to its anticancer and antimicrobial activities, this compound may also act as an inhibitor of specific enzymes involved in inflammatory processes:
- Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterase enzymes, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
-
Aurora Kinase Inhibition :
- A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative effectively inhibited aurora kinase activity in vitro, leading to reduced proliferation in cancer cell lines.
-
Antimicrobial Efficacy :
- Research indicated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antioxidant Activity :
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly influences physicochemical and biological properties:
Key Findings :
Impact of Halogenation at Position 3
Chlorination at position 3 is common in this class to modulate reactivity and binding affinity:
Key Findings :
Trifluoromethyl Group at Position 5
The trifluoromethyl group is a critical pharmacophore for stability and target binding:
Key Findings :
- The trifluoromethyl group in the target compound enhances metabolic stability and kinase affinity compared to non-CF3 analogs .
- Amino-substituted derivatives exhibit reduced stability and potency, highlighting the CF3 group’s importance .
Q & A
Q. What are the common synthetic routes for 3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of pyrazole-amine precursors with substituted acrylonitriles or azo compounds. For example:
- Reagent selection : Phosphorus oxychloride (POCl₃) is used for chlorination at the 7-position under reflux conditions (1,4-dioxane, 3 hours, argon atmosphere) .
- Temperature control : Heating at 433–458 K (160–185°C) ensures dehydration and cyclization .
- Yield optimization : Recrystallization from ethanol/acetone (1:1) improves purity (66–80% yields) .
Q. Key Table: Representative Synthetic Conditions
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole-amine derivatives | POCl₃, 1,4-dioxane, reflux (3 h) | 70% | |
| 5-Methyl intermediates | Substituted acrylonitriles, 433–458 K | 66–80% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- Crystallography : X-ray diffraction reveals planar pyrazolo[1,5-a]pyrimidine core (mean deviation: 0.004–0.006 Å) and Cl⋯Cl interactions (3.475 Å) stabilizing crystal packing .
Advanced Questions
Q. How do structural features (e.g., dihedral angles, substituents) influence biological activity and stability?
- Dihedral angles : The 2-thienyl substituent forms a dihedral angle of 7.97° with the pyrimidine core, enhancing π-π stacking with target enzymes .
- Trifluoromethyl group : Increases metabolic stability and binding affinity via hydrophobic interactions .
- Chlorine substituents : Cl⋯Cl interactions (3.475 Å) improve crystal lattice stability .
Q. Key Table: Structural Parameters
Q. How can researchers address contradictions in pharmacological data (e.g., varying enzyme inhibition reports)?
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and control for solvent effects (DMSO < 1%) .
- Structure-activity relationship (SAR) studies : Compare trifluoromethyl vs. methyl derivatives; the CF₃ group increases IC₅₀ by 10-fold in kinase inhibition .
- Crystallographic validation : Resolve binding modes via co-crystallization with target proteins .
Q. What strategies improve synthetic purity and address byproduct formation?
- Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate (9:1) removes azo-coupled impurities .
- Recrystallization : Ethanol/acetone mixtures reduce halogenated byproducts (e.g., dichlorophenyl derivatives) .
- Reaction monitoring : TLC at 30-minute intervals ensures intermediate stability .
Q. How do computational methods (e.g., DFT, molecular docking) complement experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
